molecular formula C10H15N3OS B12651215 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 1081-10-3

6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B12651215
CAS No.: 1081-10-3
M. Wt: 225.31 g/mol
InChI Key: ZFDAAWJEBQLIFC-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .

Properties

CAS No.

1081-10-3

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

6,8-dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H15N3OS/c1-6-4-13(2)5-7-8(6)11-10(15-3)12-9(7)14/h6H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

ZFDAAWJEBQLIFC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1N=C(NC2=O)SC)C

Origin of Product

United States

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